3,5,6-Trichloro-N-methylpyrazin-2-amine
CAS No.: 55233-36-8
Cat. No.: VC8279213
Molecular Formula: C5H4Cl3N3
Molecular Weight: 212.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55233-36-8 |
---|---|
Molecular Formula | C5H4Cl3N3 |
Molecular Weight | 212.46 g/mol |
IUPAC Name | 3,5,6-trichloro-N-methylpyrazin-2-amine |
Standard InChI | InChI=1S/C5H4Cl3N3/c1-9-5-4(8)10-2(6)3(7)11-5/h1H3,(H,9,11) |
Standard InChI Key | KYHFKDBTNZWXAI-UHFFFAOYSA-N |
SMILES | CNC1=C(N=C(C(=N1)Cl)Cl)Cl |
Canonical SMILES | CNC1=C(N=C(C(=N1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3,5,6-Trichloro-N-methylpyrazin-2-amine belongs to the pyrazine family, a class of heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring. Its systematic IUPAC name, 3,5,6-trichloro-N-methylpyrazin-2-amine, reflects the positions of the chlorine substituents (C3, C5, C6) and the N-methylamine group at C2 . Key molecular properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₅H₅Cl₃N₃ |
Molecular Weight | 212.46 g/mol |
CAS Registry Number | 55233-36-8 |
Synonyms | 3,5,6-Trichloro-N-methyl-2-pyrazinamine; Trichlormethylpyrazinamine |
Exact Mass | 210.941 Da |
The compound’s planar pyrazine core facilitates π-π stacking interactions, while the chlorine atoms enhance electrophilicity, making it a candidate for nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Palladium-Catalyzed Coupling Reactions
A general route to N-substituted pyrazinamines involves palladium-catalyzed cross-coupling. For instance, the synthesis of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine employs dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate in toluene under reflux . Adapting this methodology, 3,5,6-trichloro-N-methylpyrazin-2-amine could be synthesized via:
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Chlorination: Direct chlorination of N-methylpyrazin-2-amine using PCl₅ or SOCl₂.
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Amination: Introducing the methylamine group via Buchwald-Hartwig coupling with methylamine .
Optimization Challenges
The patent EP2931713B1 highlights challenges in optimizing yields for chloro-pyrazine derivatives. For example, replacing ligands (e.g., dppp with xantphos) improved reaction rates from <5% to 56% in analogous systems . Similar strategies—varying ligands, bases (e.g., Na₂CO₃ vs. NaOtBu), and solvents—could enhance the efficiency of synthesizing 3,5,6-trichloro-N-methylpyrazin-2-amine .
Future Research Directions
Pharmacological Profiling
Given the therapeutic potential of chloro-pyrazines, in vitro assays evaluating 3,5,6-trichloro-N-methylpyrazin-2-amine’s interaction with ion channels (e.g., CFTR) are warranted .
Synthetic Methodology
Exploring photocatalytic or flow-chemistry approaches could address yield limitations in traditional Pd-catalyzed routes .
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